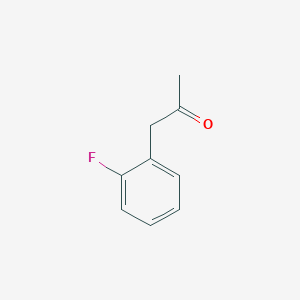

1-(2-fluorophenyl)propan-2-one

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANVZEUCJHUPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182604 | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-82-0 | |

| Record name | 1-(2-Fluorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Fluorophenyl)acetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SU83BW94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-fluorophenyl)propan-2-one CAS number and properties

An In-depth Technical Guide to 1-(2-fluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, and its significant role in the development of pharmacologically active compounds.

Chemical Identity and Properties

This compound, also known as (2-fluorophenyl)acetone, is an aromatic ketone that serves as a versatile precursor in organic synthesis. Its chemical identity and key properties are summarized below.

CAS Number: 2836-82-0[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | (2-Fluorophenyl)acetone, 2-Fluorophenylacetone, o-Fluorophenylacetone, 1-(o-Fluorophenyl)-2-propanone[4] |

| Molecular Formula | C₉H₉FO[1][2] |

| Molecular Weight | 152.17 g/mol [4] |

| InChIKey | BANVZEUCJHUPOI-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)CC1=CC=CC=C1F[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Density | 1.077 g/mL at 25 °C | [5] |

| 1.1 ± 0.1 g/cm³ | [6] | |

| Boiling Point | 47 °C at 0.05 mmHg | [5] |

| 70 °C at 1 mmHg | [6] | |

| Flash Point | 185 °F (85 °C) | [5][6] |

| Refractive Index | n20/D 1.4989 | [5] |

| 1.489 | [6] | |

| Solubility | Soluble in organic solvents (ethanol, ether) | [5] |

| 50 mg/mL in methyl acetate | [7] | |

| Topological Polar Surface Area | 17.1 Ų | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a nitropropene precursor. The following protocol is a detailed methodology based on established chemical literature.

Synthesis via Reduction of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene

This method involves the reduction of the nitroalkene double bond and the nitro group. A common procedure utilizes iron powder in an acidic medium.

Experimental Protocol:

-

Materials:

-

1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene

-

Iron powder

-

Iron(III) chloride

-

37% Hydrochloric acid

-

Deionized water

-

Ethyl acetate

-

Celite (or another filter aid)

-

Anhydrous magnesium or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a suspension of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene (1.0 eq), iron powder (6.5 eq), and a catalytic amount of iron(III) chloride (0.02 eq) in water.

-

Heat the suspension to 80°C with vigorous stirring.

-

Slowly add 37% hydrochloric acid (approx. 4 volumes relative to the starting material) over a period of 20-30 minutes. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Add ethyl acetate to the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation to yield this compound.[6]

-

Role in Drug Development

This compound is a significant precursor in the synthesis of various pharmaceutical compounds, most notably fluorinated amphetamine derivatives.[7][8] The introduction of a fluorine atom into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[7]

Precursor to 2-Fluoroamphetamine (2-FA)

The primary application of this compound in drug development is as a starting material for the synthesis of 2-fluoroamphetamine (2-FA), a stimulant drug of the amphetamine class.[7] The conversion is typically achieved via reductive amination.

The logical workflow from the precursor to the final active compound is illustrated in the diagram below.

Pharmacological Context of Fluoroamphetamines

Fluorinated amphetamines like 2-FA, 3-FA, and 4-FA act as monoamine releasing agents, with varying selectivity for dopamine, norepinephrine, and serotonin.[9] 3-Fluoroamphetamine, for instance, is a locomotor stimulant that is more selective for dopamine and norepinephrine release over serotonin.[9] These compounds are studied in neuroscience research to understand the function of monoaminergic systems. The specific pharmacology of 2-fluoroamphetamine (the product derived from the title compound) includes anorexiant and analgesic effects, as well as an impact on blood pressure.[7]

Analytical and Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity after synthesis. Below are the expected spectroscopic characteristics.

Table 3: Spectroscopic Data Interpretation

| Technique | Feature | Expected Wavenumber/Shift |

| Infrared (IR) Spectroscopy | C=O (ketone) stretch | Strong absorption at ~1700-1725 cm⁻¹[10] |

| C-F (aromatic) stretch | ~1270-1100 cm⁻¹ | |

| C-H (aromatic/aliphatic) stretch | ~3100-2850 cm⁻¹ | |

| ¹H NMR Spectroscopy | CH₃ (singlet) | ~2.1-2.3 ppm |

| CH₂ (singlet) | ~3.7-3.9 ppm | |

| Aromatic protons (multiplet) | ~7.0-7.4 ppm | |

| ¹³C NMR Spectroscopy | C=O (ketone) | ~205-208 ppm |

| CH₃ | ~29-31 ppm | |

| CH₂ | ~45-48 ppm | |

| C-F (ipso-carbon) | ~160-164 ppm (doublet, ¹JCF ≈ 245 Hz) | |

| Aromatic carbons | ~115-135 ppm | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 152 |

| Common Fragments | m/z = 109 ([M-CH₃CO]⁺), 96, 75 |

Safety and Handling

This compound is classified as a flammable and irritant substance. Appropriate safety precautions must be taken during its handling and use.

Table 4: Hazard and Safety Information

| Category | Codes/Statements |

| Hazard Symbols | Flammable (F)[5] |

| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin.[5] |

| Safety Description | S24/25: Avoid contact with skin and eyes.[5] |

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 2. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. chembk.com [chembk.com]

- 5. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 10. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physical and chemical properties of 1-(2-fluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-fluorophenyl)propan-2-one. The information is curated for professionals in research and development, offering detailed data and experimental context to support its application in synthesis and analysis.

Chemical Identity and Physical Properties

This compound, also known as (2-fluorophenyl)acetone, is a halogenated aromatic ketone. Its core structure consists of a propan-2-one moiety attached to a 2-fluorophenyl group. This compound serves as a valuable intermediate in various organic syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | (2-Fluorophenyl)acetone, o-Fluorophenylacetone | [1][2] |

| CAS Number | 2836-82-0 | [3] |

| Molecular Formula | C₉H₉FO | [4][3] |

| Molecular Weight | 152.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | 1.077 g/mL at 25 °C | [5] |

| Boiling Point | 47 °C at 0.05 mmHg | [5] |

| Flash Point | 185 °F | [5] |

| Refractive Index (n²⁰/D) | 1.4989 | [5] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [5] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely be a singlet around 3.7 ppm. The methyl protons of the acetyl group are expected to be a singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbons of the aromatic ring are predicted to appear between 115 and 165 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methylene carbon and the methyl carbon are expected at approximately 45 ppm and 30 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, which is characteristic of ketones and typically appears in the region of 1700-1725 cm⁻¹.[6] Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (around 1600 and 1475 cm⁻¹), and a C-F stretching vibration (typically in the 1250-1000 cm⁻¹ region).

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (152.17). Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group (α-cleavage).[7][8] Therefore, prominent fragment ions would be expected at m/z 109 (loss of acetyl radical, •COCH₃) and m/z 43 (acetyl cation, CH₃CO⁺). Another likely fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z 137.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-fluorophenylacetic acid with methyl lithium or by the oxidation of 1-(2-fluorophenyl)propan-2-ol. Another reported method involves the reaction of phenylacetone with hydrogen fluoride under acidic conditions.[5]

Experimental Workflow for a Potential Synthesis Route

Caption: A potential synthetic workflow for this compound.

Reactivity

This compound is a chemically reactive compound that can participate in a variety of organic reactions.[5] The carbonyl group can undergo nucleophilic addition and condensation reactions. The methylene group adjacent to the carbonyl and the aromatic ring is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation and aldol reactions. The aromatic ring can undergo electrophilic substitution reactions, with the fluorine atom and the acetylmethyl group influencing the regioselectivity.

Safety and Handling

This compound is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[5]

Table 2: Safety Information

| Hazard Symbol | Risk Codes | Safety Description |

| F (Flammable) | 36/37/38 | 24/25 - Avoid contact with skin and eyes. |

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Applications

This compound is primarily used as an intermediate in organic synthesis. It is a precursor in the synthesis of various pharmaceuticals, including antimalarial drugs, and other fine chemicals.[2] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

Logical Relationship of Applications

Caption: Applications of this compound in chemical synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound - CAS:2836-82-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. pure.atu.ie [pure.atu.ie]

- 5. 2-Fluoro-1-(2-fluorophenyl)-1-propanone | C9H8F2O | CID 87797871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Analysis and Characterization of 1-(2-Fluorophenyl)propan-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)propan-2-one, also known as 2-fluorophenylacetone, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable precursor and intermediate in the synthesis of various target molecules, including pharmaceutical agents and other specialty chemicals. The fluorine substitution can influence the compound's reactivity, lipophilicity, and metabolic stability, making a thorough understanding of its structural and spectroscopic properties crucial for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, focusing on its physicochemical properties and the spectroscopic techniques employed for its identification and purity assessment. While exhaustive experimental data from proprietary sources is not publicly available, this guide consolidates known information and provides standardized protocols for its analysis.

Physicochemical Properties

This compound is typically a pale yellow liquid at room temperature.[1] It is soluble in common organic solvents. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉FO | [2] |

| Molecular Weight | 152.17 g/mol | [2] |

| CAS Number | 2836-82-0 | [2] |

| Appearance | Pale yellow liquid | [1] |

| Density | 1.077 g/mL at 25 °C | [1] |

| Boiling Point | 47 °C at 0.05 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.4989 | [1] |

Table 1: Physicochemical Properties of this compound

Structural Elucidation and Spectroscopic Analysis

The structural confirmation and purity of this compound are established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. Due to the electronegativity of the fluorine atom, the aromatic protons will exhibit complex splitting patterns and will be shifted downfield. A key feature is the expected singlet for the methyl protons, as studies on 2'-fluorophenylacetone have indicated no significant through-space coupling with the ortho-fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.0 - 7.4 | m | 4H | Ar-H |

| Methylene | ~3.7 | s | 2H | -CH₂- |

| Methyl | ~2.1 | s | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | >200 | C=O | ||

| Aromatic (C-F) | 160-165 (d, ¹JCF ≈ 245 Hz) | Ar-C-F | ||

| Aromatic | 115-135 | Ar-C | ||

| Methylene | ~50 | -CH₂- | ||

| Methyl | ~30 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-F stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1450-1600 | Medium to Strong | Aromatic C=C Bending |

| ~1200-1250 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (152.17). Common fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 152 | [C₉H₉FO]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Loss of CH₃CO) |

| 96 | [C₆H₅F]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for the reliable synthesis and characterization of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 2-fluorophenylacetic acid with methyllithium.

Materials:

-

2-Fluorophenylacetic acid

-

Methyllithium (in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluorophenylacetic acid in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of methyllithium in diethyl ether via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width.

FT-IR Spectroscopy:

-

Sample Preparation: As a liquid, a thin film of the neat compound can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

-

Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Caption: General analytical workflow for characterization.

Conclusion

This technical guide has summarized the key structural and spectroscopic characteristics of this compound. A comprehensive understanding of its properties, facilitated by the application of the described analytical protocols, is fundamental for its successful application in synthetic chemistry and drug development. The provided data tables, while based on established spectroscopic principles, should be confirmed with experimental data for any new batch of this compound to ensure its identity and purity.

References

Spectroscopic Data Analysis of 1-(2-Fluorophenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-(2-fluorophenyl)propan-2-one. Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents a combination of predicted data and experimental data from structurally similar analogs. This information is intended to serve as a reference point for researchers and scientists engaged in the synthesis, characterization, and analysis of related compounds.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It is crucial to note that where experimental data for this compound was not available, predicted data or data from analogous compounds are provided with clear notation.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| 7.20 - 7.00 | m | 4H | Aromatic H |

| 3.75 | s | 2H | CH₂ |

| 2.15 | s | 3H | CH₃ |

Note: The data presented in this table is based on a predicted ¹H NMR spectrum. Experimental verification is recommended.

Table 2: ¹³C NMR Data for a Structurally Similar Analog

| Chemical Shift (δ) ppm | Carbon Type | Compound |

| 206.0 | C=O | 1-Phenylpropan-2-one |

| 134.0 | Aromatic C | 1-Phenylpropan-2-one |

| 129.3 | Aromatic CH | 1-Phenylpropan-2-one |

| 128.6 | Aromatic CH | 1-Phenylpropan-2-one |

| 126.8 | Aromatic CH | 1-Phenylpropan-2-one |

| 52.0 | CH₂ | 1-Phenylpropan-2-one |

| 29.0 | CH₃ | 1-Phenylpropan-2-one |

Note: This data is for the analogous compound 1-phenylpropan-2-one and is provided for reference. The chemical shifts for this compound are expected to differ due to the presence of the fluorine atom.

Table 3: Infrared (IR) Spectroscopy Data for a Structurally Similar Analog

| Wavenumber (cm⁻¹) | Intensity | Assignment | Compound |

| ~3000 | Medium | C-H (aromatic) | 1-(2-Chlorophenyl)propan-2-one |

| ~2925 | Medium | C-H (aliphatic) | 1-(2-Chlorophenyl)propan-2-one |

| ~1715 | Strong | C=O (ketone) | 1-(2-Chlorophenyl)propan-2-one |

| ~1600, ~1470 | Medium-Strong | C=C (aromatic) | 1-(2-Chlorophenyl)propan-2-one |

| ~1250 | Medium | C-F (stretch) | Expected for this compound |

| ~750 | Strong | C-Cl (stretch) | 1-(2-Chlorophenyl)propan-2-one |

Note: The majority of this data is for the analogous compound 1-(2-chlorophenyl)propan-2-one. The C-F stretching frequency is an expected value for the target compound.

Table 4: Mass Spectrometry (MS) Data for a Structurally Similar Analog

| m/z | Relative Intensity (%) | Assignment | Compound |

| 168 | 30 | [M]⁺ | 1-(2-Chlorophenyl)propan-2-one |

| 125 | 100 | [M - CH₃CO]⁺ | 1-(2-Chlorophenyl)propan-2-one |

| 91 | 40 | [C₇H₇]⁺ | 1-(2-Chlorophenyl)propan-2-one |

| 43 | 80 | [CH₃CO]⁺ | 1-(2-Chlorophenyl)propan-2-one |

Note: This data is for the analogous compound 1-(2-chlorophenyl)propan-2-one. The molecular ion peak for this compound would be at m/z 152.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis and Discovery of 1-(2-fluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 1-(2-fluorophenyl)propan-2-one (CAS No: 2836-82-0). This compound, a fluorinated analog of phenylacetone, serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including antimalarial drugs and potential central nervous system modulators.[1][2] This document details established synthetic routes, including a comprehensive experimental protocol for the reduction of a nitropropene precursor. Additionally, it explores the compound's known applications and its role as a key building block in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and a workflow diagram illustrating its synthetic utility is provided.

Introduction

This compound, also known as (2-fluorophenyl)acetone, is a synthetic ketone that has garnered interest in the field of medicinal chemistry.[3] Its structural similarity to phenylacetone, combined with the presence of a fluorine atom on the phenyl ring, imparts unique chemical and biological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide aims to be a thorough resource for researchers working with or considering the use of this versatile intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fragrant odor.[2][3] It is soluble in common organic solvents such as ethanol and ether.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2836-82-0 | [3] |

| Molecular Formula | C₉H₉FO | [3] |

| Molar Mass | 152.17 g/mol | [3] |

| Density | 1.077 g/mL at 25 °C | [3] |

| Boiling Point | 47 °C at 0.05 mmHg | [3] |

| Refractive Index | n20/D 1.4989 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been explored. The most prominently documented method involves the reduction of a nitroalkene precursor. Other potential, though less specifically detailed in the literature for this exact molecule, include Friedel-Crafts acylation and the reaction of a Grignard reagent with a nitrile.

Synthesis via Reduction of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene

This method provides a reliable route to this compound with a good yield. The process involves the reduction of the nitro group and the carbon-carbon double bond of the nitropropene side chain.

A suspension of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene (160 g, 0.88 mol), iron powder (320 g, 5.71 mol), and iron(III) chloride (3.2 g, 19.6 mmol) in water (640 ml) is heated to 80°C with overhead stirring.[1] To this mixture, 37% hydrochloric acid (320 ml) is added over a period of twenty minutes.[1] The reaction is then heated to reflux for one hour and subsequently allowed to cool to room temperature.[1]

For workup, ethyl acetate (1 L) is added, and the mixture is filtered through a pad of celite.[1] The layers of the filtrate are separated, and the organic layer is dried and concentrated.[1] The resulting oil is purified by reduced pressure distillation to yield this compound.[1]

Table 2: Reactants and Yield for the Reduction Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene | 181.15 | 160 g | 0.88 | - |

| Iron powder | 55.85 | 320 g | 5.71 | - |

| Iron(III) chloride | 162.20 | 3.2 g | 0.0196 | - |

| 37% Hydrochloric acid | 36.46 | 320 ml | - | - |

| Water | 18.02 | 640 ml | - | - |

| This compound | 152.17 | 90 g | 0.59 | 67% |

Table 3: Purification and Characterization Data

| Parameter | Value | Reference(s) |

| Purification Method | Reduced pressure distillation | [1] |

| Boiling Point | 70 °C at 1 mmHg | [1] |

| Rf Value | 0.40 (1:4 Ethyl acetate:heptanes) | [1] |

Potential Alternative Synthetic Routes

The Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would be a direct approach. However, this reaction can lead to a mixture of ortho, meta, and para isomers, with the para isomer often being the major product due to steric hindrance.

The reaction of 2-fluorobenzylmagnesium halide with acetonitrile, followed by acidic hydrolysis, would yield this compound. This method offers a regioselective approach to the desired isomer. The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine intermediate which is then hydrolyzed to the ketone.

Discovery and Applications

The "discovery" of this compound is not marked by a singular event but rather by its emergence as a useful building block in synthetic and medicinal chemistry. Its primary significance lies in its role as a precursor to more complex molecules with potential therapeutic applications.

Precursor in Drug Synthesis

This compound is a known precursor in the synthesis of amphetamine analogues and has been utilized in the development of antimalarial drugs.[1][2] Its chemical structure allows for a variety of subsequent chemical modifications to build more complex molecular architectures.

Interaction with Biological Systems

As an analog of phenylacetone, this compound has been suggested to bind to the receptor sites of benzodiazepines.[4] This interaction is likely due to structural similarities.[4] Furthermore, it has demonstrated inhibitory activity against bacterial growth, potentially by acting as a nucleophile and reacting with functional groups on the bacterial cell wall.[4]

Workflow and Logical Relationships

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of bioactive compounds.

Caption: Synthetic workflow of this compound and its application.

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and important applications in drug discovery and development. This guide has provided a detailed overview of its synthesis, with a specific and reproducible experimental protocol, along with a summary of its known properties and uses. The continued exploration of this and similar fluorinated building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

The Rising Profile of 1-(2-fluorophenyl)propan-2-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)propan-2-one is a fluorinated aromatic ketone that is gaining recognition as a versatile precursor in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the current and potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of novel therapeutics.

Core Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of fluorinated amphetamine analogues, such as 2-fluoroamphetamine (2-FA) and 2-fluoromethamphetamine (2-FMA).[1][7][8][9][10][11] These compounds are central nervous system stimulants that are believed to act primarily as releasing agents and reuptake inhibitors of dopamine and norepinephrine.[9][12][13]

While these specific molecules have been predominantly associated with the designer drug market, the underlying chemical scaffold holds potential for the development of legitimate therapeutics for conditions such as ADHD, narcolepsy, and other neurological disorders.[14] The 2-fluoro substitution is of particular interest as it can alter the pharmacological profile compared to its non-fluorinated or alternatively fluorinated counterparts.[15]

Beyond stimulants, the 2-fluorophenyl moiety is being explored in other therapeutic areas. For instance, derivatives of 1-(2-fluorophenyl)piperazine have been investigated as potential BCL2 inhibitors for anticancer applications, and fluorophenyl adamantane derivatives have also shown promise as anticancer agents.[16][17]

Quantitative Data on Bioactivity

The following table summarizes the available quantitative data on the biological activity of compounds derived from this compound. A significant portion of the current data pertains to 2-fluoroamphetamine (2-FA) due to its more extensive, albeit still limited, research history compared to other derivatives.

| Compound | Target | Assay | Value | Reference |

| 2-Fluoroamphetamine (2-FA) | Dopamine Transporter (DAT) | IC50 | 270 nM | [15] |

| Norepinephrine Transporter (NET) | IC50 | 43 nM | [15] | |

| Serotonin Transporter (SERT) | IC50 | 1845 nM | [15] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-fluorotoluene. The following is a representative protocol:

Materials:

-

2-fluorotoluene

-

Propionyl chloride

-

Aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of aluminum chloride in dichloromethane at 0°C, add propionyl chloride dropwise.

-

After the addition is complete, add 2-fluorotoluene to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of 2-Fluoroamphetamine (2-FA) via Reductive Amination

This compound can be converted to 2-fluoroamphetamine through reductive amination.

Materials:

-

This compound

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH3CN) or other reducing agent

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in methanol.

-

Add a solution of ammonium acetate in methanol to the reaction mixture.

-

Add sodium cyanoborohydride portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 24-48 hours.

-

The reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is made basic with a suitable base (e.g., NaOH).

-

The product is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting freebase can be converted to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.

Visualizing Molecular Interactions and Workflows

Presumed Signaling Pathway of 2-Fluoroamphetamine

The following diagram illustrates the presumed mechanism of action of 2-fluoroamphetamine at the synaptic cleft, leading to increased levels of dopamine and norepinephrine.

Caption: Presumed mechanism of 2-FA at the synapse.

General Workflow for Drug Discovery

This diagram outlines a generalized workflow for utilizing this compound in a drug discovery program.

Caption: Generalized drug discovery workflow.

Future Directions and Conclusion

This compound is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituent. While its use has been prominent in the synthesis of CNS stimulants, the broader potential of this precursor is beginning to be explored in other therapeutic areas, including oncology.

For researchers and drug development professionals, this compound represents a readily accessible starting material for generating novel chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis of diverse compound libraries based on this scaffold, coupled with comprehensive biological screening, is warranted to fully elucidate its potential in modern drug discovery. The legal and ethical considerations surrounding the synthesis of controlled substance analogues must, however, be carefully navigated.

References

- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 2-FMA: A Synthetic Stimulant with Cognitive and Euphoric Effects [designerlab.nl]

- 9. psychonautwiki.org [psychonautwiki.org]

- 10. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 11. 2-Fluoromethamphetamine [medbox.iiab.me]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-(2-Fluorophenyl)propan-2-one as a Synthetic Intermediate for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)propan-2-one, a key synthetic intermediate in the preparation of certain pharmaceutical compounds. This document details its synthesis, chemical properties, and its application in the synthesis of 2-fluoroamphetamine, a substance with stimulant properties. This guide includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, also known as 2-fluorophenylacetone, is a ketone that serves as a valuable precursor in organic synthesis. Its chemical structure, featuring a fluorine-substituted phenyl ring attached to a propanone moiety, makes it a versatile building block for introducing the 2-fluorophenylpropyl group into a target molecule. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability, binding affinity, and bioavailability.

This guide will focus on the synthesis of this compound via Friedel-Crafts acylation and its subsequent conversion to 2-fluoroamphetamine through reductive amination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| CAS Number | 2836-82-0 |

| Appearance | Colorless liquid[1] |

| Boiling Point | 47 °C at 0.05 mmHg[1] |

| Density | 1.077 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.4989[1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of fluorobenzene with chloroacetone. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add chloroacetone (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Note: The Friedel-Crafts reaction with α-haloketones like chloroacetone can sometimes lead to the formation of side products such as α-methylstilbenes through a condensation of two arene molecules with one molecule of the ketone.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired product.

Application in Pharmaceutical Synthesis: 2-Fluoroamphetamine

This compound is a direct precursor to 2-fluoroamphetamine (2-FA), a stimulant drug of the amphetamine class.[3] The synthesis is achieved through reductive amination.

Experimental Protocol: Reductive Amination to 2-Fluoroamphetamine

This protocol outlines the synthesis of 2-fluoroamphetamine via reductive amination using sodium cyanoborohydride.[4]

Materials:

-

This compound

-

Ammonium Acetate

-

Methanol

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.[4]

-

Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of cold methanol. Add the sodium cyanoborohydride solution dropwise to the reaction mixture while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature overnight.[4]

-

Work-up and Extraction:

-

Acidify the reaction mixture with hydrochloric acid.

-

Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution.

-

Extract the 2-fluoroamphetamine freebase with an organic solvent.

-

-

Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]

-

Purification: Purify the resulting oil by fractional distillation under reduced pressure to obtain pure 2-fluoroamphetamine.[4]

Note on Side Reactions: The primary side reactions in this synthesis include the reduction of the starting ketone to the corresponding alcohol, 1-(2-fluorophenyl)propan-2-ol, and potential defluorination of the aromatic ring with harsher reducing agents. Using a milder reducing agent like sodium cyanoborohydride helps to minimize the reduction of the ketone.[4]

Analytical Data

Accurate characterization of the intermediate and final product is crucial. The following tables summarize typical spectroscopic data.

This compound

| Technique | Data |

| ¹H NMR | Data not readily available in the provided search results. |

| ¹³C NMR | Data not readily available in the provided search results. |

| IR (Infrared) | Characteristic strong absorption band for the C=O stretch of the ketone group is expected around 1700-1725 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion (M⁺) peak at m/z = 152. |

2-Fluoroamphetamine

| Technique | Data |

| ¹H NMR (400 MHz, D₂O) | Characteristic peaks for the aromatic protons, the methine proton adjacent to the amine, the methylene protons, and the methyl protons are expected.[5] |

| ¹³C NMR | Data not readily available in the provided search results. |

| IR (Infrared) | Characteristic C-F stretching vibrations are observed around 1232 cm⁻¹. The spectra also show other prominent features common to fluoroamphetamine isomers.[6] |

| MS (GC-MS, EI) | Key fragments include m/z 153 (M⁺), 109, and 44.[4] |

Signaling Pathways and Mechanism of Action of 2-Fluoroamphetamine

2-Fluoroamphetamine is presumed to act as a monoamine releasing agent, primarily affecting the dopamine and norepinephrine systems.[6]

The proposed mechanism involves:

-

Uptake: 2-Fluoroamphetamine is transported into the presynaptic neuron via the dopamine (DAT) and norepinephrine (NET) transporters.

-

VMAT2 Inhibition: Inside the neuron, 2-FA is thought to disrupt the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytosolic concentration of these neurotransmitters.[6]

-

Reverse Transport: The increased cytosolic monoamine concentration leads to the reverse transport of dopamine and norepinephrine through DAT and NET into the synaptic cleft.[6]

Conclusion

This compound is a crucial intermediate for the synthesis of 2-fluoroamphetamine. This guide has provided detailed synthetic protocols for both the intermediate and the final product, along with relevant analytical data and a proposed mechanism of action for the end product. The information presented is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Careful adherence to the outlined procedures and safety precautions is essential for the successful and safe synthesis of these compounds.

References

An In-Depth Technical Guide to the Safe Handling of 1-(2-fluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-fluorophenyl)propan-2-one (CAS No. 2836-82-0). The information herein is compiled from safety data sheets (SDS) of structurally similar compounds and general laboratory safety practices, owing to the limited availability of a specific SDS for this exact molecule. This document is intended to be a resource for laboratory personnel to manage the risks associated with the handling, storage, and disposal of this chemical.

Hazard Identification and Classification

This compound is a substituted aromatic ketone. While specific toxicity data is limited, analogous compounds such as 2'-Fluoroacetophenone are classified as hazardous. The primary hazards associated with this class of compounds include flammability, acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | Category 4 |

| Acute Oral Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H227 | Combustible liquid.[1] |

| H302 | Harmful if swallowed.[1][3] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1][2] |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][3] |

| P270 | Do not eat, drink or smoke when using this product.[1][3] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P330 | Rinse mouth.[3] |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉FO[5] |

| Molecular Weight | 152.17 g/mol [5] |

| Appearance | Colorless to light yellow liquid.[1][2] |

| Odor | Odorless to fragrant.[1][2] |

| Boiling Point | 82 - 83 °C @ 10 mmHg.[1] |

| Flash Point | 61 °C / 141.8 °F.[1] |

| Density | 1.137 g/mL at 25 °C.[2] |

| Solubility | Soluble in organic solvents such as ethanol and ether.[2] |

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Methodology:

-

A group of fasted laboratory animals (typically rats) is administered a single dose of the substance by gavage.

-

Animals are observed for signs of toxicity and mortality over a 14-day period.

-

The LD50 (the dose lethal to 50% of the test population) is calculated.

-

Based on the LD50 value, the substance is classified into a toxicity category.

-

Skin Irritation/Corrosion (OECD TG 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Methodology:

-

A small amount of the substance is applied to a shaved area of the skin of a laboratory animal (typically a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

The severity of the skin reaction is scored, and the substance is classified accordingly.

-

Eye Irritation/Corrosion (OECD TG 405)

-

Objective: To determine the potential of the substance to cause eye irritation or corrosion.

-

Methodology:

-

A small amount of the substance is instilled into the conjunctival sac of one eye of a laboratory animal (typically a rabbit).

-

The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

-

The severity of the eye reaction is scored to classify the substance.

-

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling of this compound.

Exposure Controls and Personal Protection

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Use proper glove removal technique to avoid skin contact.[6][7] |

| Respiratory Protection | Use only in a well-ventilated area, such as under a chemical fume hood.[6] No protective equipment is needed under normal use conditions with adequate ventilation.[1][6] |

| General Hygiene | Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke when using this product.[1][6][8] |

First-Aid Measures

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[7] Remove and wash contaminated clothing before reuse.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Combustible liquid.[1] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[6][7] Avoid breathing vapors, mist, or gas.[6][7] Ensure adequate ventilation.[6][7] Keep personnel away from the spill.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[4][6][7]

-

Containment and Cleaning Up: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel).[6] Collect in a suitable, closed container for disposal.[1][7]

Storage and Stability

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9] Keep away from heat, sparks, and open flame.[1][4][8]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on the potential hazards and safety procedures before working with this compound. Always consult the most up-to-date safety information and adhere to your institution's safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. capotchem.com [capotchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

1-(2-fluorophenyl)propan-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of 1-(2-fluorophenyl)propan-2-one, a key intermediate in various organic synthesis applications.

Core Data and Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉FO[1] |

| Molecular Weight | 152.17 g/mol [2] |

| CAS Number | 2836-82-0[1] |

| Appearance | Clear light yellow liquid[2] |

| Density | 1.077 g/mL at 25 °C[3] |

| Boiling Point | 47 °C at 0.05 mmHg[3] |

| Refractive Index | n20/D 1.4989[3] |

| Topological Polar Surface Area | 17.1 Ų[2] |

| XLogP3 | 1.8[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reduction of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene.[2]

Materials:

-

1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene

-

Iron powder

-

Iron (III) chloride

-

37% Hydrochloric acid

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

A suspension of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene (160 g, 0.88 mol), iron powder (320 g, 5.71 mol), and iron (III) chloride (3.2 g, 19.6 mmol) in water (640 ml) is prepared in a suitable reaction vessel equipped with an overhead stirrer.[2]

-

The mixture is heated to 80°C with stirring.[2]

-

37% hydrochloric acid (320 ml) is added to the suspension over a period of twenty minutes.[2]

-

The reaction mixture is then heated to reflux for one hour.[2]

-

After reflux, the reaction is allowed to cool to room temperature.[2]

-

Ethyl acetate (1 L) is added to the cooled mixture.[2]

-

The entire mixture is filtered through a pad of celite to remove solid impurities.[2]

-

The organic and aqueous layers of the filtrate are separated.[2]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and then concentrated under reduced pressure to yield the crude product.[2]

-

The resulting oil is purified by distillation under reduced pressure to obtain this compound.[2]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound by GC-MS, based on methods for similar compounds. Optimization may be required for specific instrumentation and sample matrices.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Fused silica capillary column (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as ethyl acetate or dichloromethane.

-

Create a series of calibration standards by diluting the stock solution to the desired concentrations.

-

For unknown samples, dissolve a known quantity in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

GC-MS Parameters (starting point):

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Analysis:

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the sample peak to that of a certified reference standard. Quantification is performed by generating a calibration curve from the peak areas of the standard solutions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for this compound.

References

The 2-Fluorophenyl Group: An In-depth Technical Guide to its Reactivity in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The 2-fluorophenyl group, in particular, imparts a unique combination of electronic and steric properties that profoundly influence molecular reactivity and biological activity. This technical guide provides a comprehensive overview of the reactivity of the 2-fluorophenyl moiety, offering insights into its behavior in key organic transformations and its strategic application in drug design.

Core Principles: Electronic and Steric Effects of the 2-Fluoro Substituent

The reactivity of the 2-fluorophenyl group is governed by the interplay of the inductive and resonance effects of the fluorine atom, alongside notable steric contributions.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). While the +M effect is generally weaker than the -I effect for halogens, it is most pronounced for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. This dual nature leads to a complex pattern of reactivity.

Steric Effects: The ortho-fluorine atom can exert steric hindrance, influencing the approach of reagents and favoring certain reaction pathways. This steric bulk is particularly relevant in transition metal-catalyzed reactions, where the coordination of the metal to the aromatic ring can be affected.

Quantitative Electronic Effects: Hammett Constants

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. While ortho constants (σo) are less commonly used due to the complication of steric effects, they provide valuable insight.

| Substituent | σm [1][2] | σp [1][2] | σ+ (Resonance with positive charge) [1] | σ- (Resonance with negative charge) [1] |

| -F | 0.34 | 0.06 | -0.07 | 0.24 |

The positive σm value for fluorine highlights its strong inductive electron-withdrawing effect. The σp value is only slightly positive, indicating that the electron-donating resonance effect partially counteracts the inductive effect at the para position.

Key Reaction Classes: A Detailed Examination

The unique electronic and steric properties of the 2-fluorophenyl group dictate its reactivity in a variety of important organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the fluorine atom, particularly when augmented by other electron-withdrawing groups (such as a nitro group) on the ring, makes the 2-fluorophenyl group an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. Fluoride is an excellent leaving group in this context.

General Workflow for Nucleophilic Aromatic Substitution (SNAr):

Caption: A generalized workflow for performing a nucleophilic aromatic substitution (SNAr) reaction on a 2-fluoroaryl substrate.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing inductive effect of the fluorine atom deactivates the aromatic ring towards electrophilic attack compared to benzene. However, the resonance effect of fluorine is ortho, para-directing. Due to the strong deactivating inductive effect at the ortho position, electrophilic substitution on monofluorobenzene is generally para-selective. For instance, the nitration of fluorobenzene yields predominantly the para-substituted product.

Metal-Catalyzed Cross-Coupling Reactions

The 2-fluorophenyl group is a common participant in various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

2-Fluorophenylboronic acid is a widely used coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The presence of the fluorine atom can influence the electronic properties of the boronic acid and the resulting biaryl product, which is a desirable feature in drug design for modulating properties like metabolic stability and binding affinity[3].

General Mechanism of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful synthesis. The following sections provide methodologies for key reactions involving the 2-fluorophenyl group.

Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of a 2-fluoroaryl compound with a primary or secondary amine.

-

Materials:

-

2-Fluoroaryl starting material (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve the 2-fluoroaryl starting material in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the amine nucleophile to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aryl product.[4]

-

Protocol for Suzuki-Miyaura Coupling of 2-Fluorophenylboronic Acid